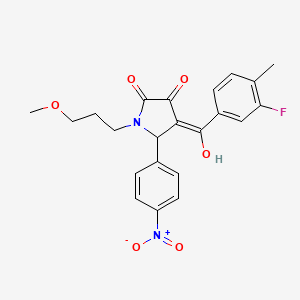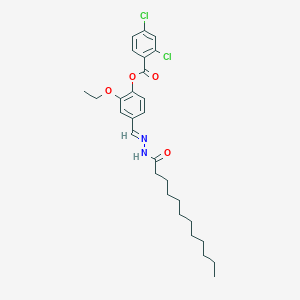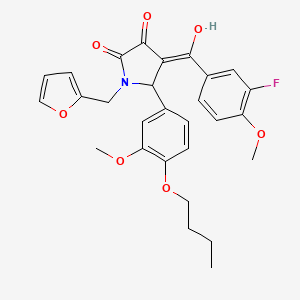
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the fluoro, methyl, methoxy, and nitro groups can be done through electrophilic aromatic substitution reactions using reagents like fluorine gas, methyl iodide, methanol, and nitric acid, respectively.
Final Assembly: Coupling of the benzoyl and pyrrolone moieties using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts like palladium or platinum may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane, toluene, or ethanol may be chosen based on their ability to dissolve reactants and products.
Purification Techniques: Techniques such as recrystallization, column chromatography, or HPLC may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- 4-(4-Methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Uniqueness
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
618074-12-7 |
|---|---|
Molecular Formula |
C22H21FN2O6 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H21FN2O6/c1-13-4-5-15(12-17(13)23)20(26)18-19(14-6-8-16(9-7-14)25(29)30)24(10-3-11-31-2)22(28)21(18)27/h4-9,12,19,26H,3,10-11H2,1-2H3/b20-18+ |
InChI Key |
RXYHOGQIMIYOMF-CZIZESTLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12032292.png)

![3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12032302.png)
![6-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12032304.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12032308.png)




![Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12032345.png)
![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12032350.png)

![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12032365.png)
